Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a benzoate ester derivative featuring a tetrahydrobenzothiophene core substituted with carbamoyl groups. The compound’s structure includes:
- A methyl benzoate moiety at the para position.
- A tetrahydrobenzothiophene ring system (a sulfur-containing bicyclic structure with partial saturation).
Properties
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-18(23)11-8-6-10(7-9-11)16(22)20-17-14(15(19)21)12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURQNBRWVZKENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate typically involves multiple steps, starting with the formation of the benzothiophene core[_{{{CITATION{{{1{5- [ [3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ...](https://www.benchchem.com/zh/product/b448380). The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[{{{CITATION{{{2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y)[{{{CITATION{{{1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 .... Common reagents include thiophene derivatives, carbamoyl chloride, and methyl benzoate[{{{CITATION{{{3{Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4 ...](https://www.chemsrc.com/cas/307339-52-2_1623000.html)[{{{CITATION{{{_1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: Research has explored its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's bioactive properties make it a candidate for drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical structure allows for its use in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate stands out due to its unique structure and functional groups. Similar compounds may include other benzothiophene derivatives or carbamoyl-containing molecules. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with benzoate esters and heterocyclic substituents, emphasizing key structural differences and their implications:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on formula.
Key Observations:
Triazine-based sulfonylureas (e.g., metsulfuron-methyl) prioritize herbicidal activity via acetolactate synthase inhibition, unlike the carbamoyl-focused target compound .
Functional Groups :
- Carbamoyl (-CONH₂) groups in the target compound may facilitate hydrogen bonding, relevant to protein binding or crystal packing (as inferred from crystallography tools like SHELX/OLEX2 ).
- Sulfonylurea (-SO₂NHCONH-) groups in herbicides enable distinct modes of action, underscoring how functional group variation dictates application .
Toxicity :
- The thiadiazole analog exhibits Category 4 acute toxicity across multiple exposure routes, suggesting similar handling precautions may apply to the target compound despite structural differences .
Research Findings and Implications
- Synthetic Flexibility : The benzoate ester scaffold allows modular substitution, as seen in pesticidal sulfonylureas () and R&D-focused thiadiazoles ().
- Crystallography : Structural determination of such compounds relies on software like SHELXL and OLEX2, which refine small-molecule and macromolecular data .
Biological Activity
Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiophene moiety and carbamoyl groups, which contribute to its biological properties. The IUPAC name for this compound is this compound. Its molecular formula is , and it possesses a molecular weight of 342.39 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could play a role in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory disorders.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of CYP450 enzymes | |
| Antioxidant Activity | Scavenging free radicals | |
| Anti-inflammatory | Decreased cytokine production |
Case Study 1: Enzyme Inhibition
A study investigated the effect of this compound on cytochrome P450 (CYP450) enzymes. Results indicated a significant inhibition of CYP3A4 activity in vitro, suggesting potential interactions with other drugs metabolized by this pathway .
Case Study 2: Antioxidant Activity
In a cellular model of oxidative stress, the compound demonstrated significant free radical scavenging activity. The results showed that treatment with the compound reduced oxidative damage markers in human fibroblasts .
Case Study 3: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of the compound in a rodent model of arthritis. The findings revealed that administration led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
